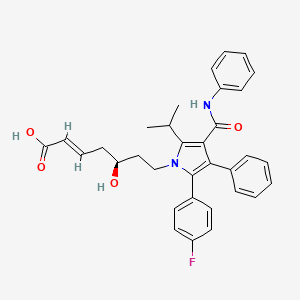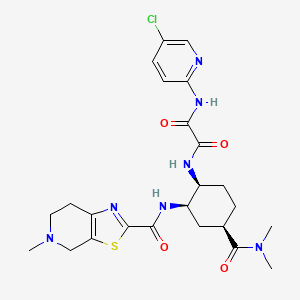
Edoxaban-Verunreinigung G
Übersicht
Beschreibung
Edaravone Impurity.
Wissenschaftliche Forschungsanwendungen
Antikoagulans
Edoxaban-Verunreinigung G ist ein neuartiges Antikoagulans, das als direkter, selektiver und reversibler Inhibitor des Gerinnungsfaktors Xa wirkt {svg_1}. Es wird zur Behandlung von venöser Thromboembolie verschrieben, zu der tiefe Venenthrombose und Lungenembolie gehören {svg_2}.
Anwendung nach Operationen
Es wird auch nach Hüft- oder Kniegelenkersatz angewendet, um eine Art Blutgerinnsel zu verhindern, die als tiefe Venenthrombose (TVT) bezeichnet wird {svg_3}.
Behandlung von COVID-19
Plötzlicher Tod aufgrund von Lungenembolie als Folge einer Coronavirus-Infektion (COVID-19) ist ein zunehmendes Problem. Daher hat die Weltgesundheitsorganisation neue Richtlinien zur Behandlung von Patienten mit COVID-19 mit oralen Antikoagulanzien eingeführt {svg_4}. Edoxaban-Tosilat-Monohydrat ist ein orales Antikoagulans, das nach Dosisanpassung keinen Krankenhausaufenthalt erfordert {svg_5}.
Spektrofluorimetrische Analyse
Es wurde eine präzise, empfindliche, umweltfreundliche, einfache, schnelle und derivatbasierte spektrofluorimetrische Methode entwickelt, um Edoxaban-Tosilat-Monohydrat in reiner Form und in pharmazeutischen Darreichungsformen zu quantifizieren {svg_6}.
Stabilitätstests
Edoxaban enthält eine Oxamidbindung, die anfällig für saure Hydrolyse ist. Eine lineare Gradienten- und validierte Ultra-Performance-Flüssigchromatographie-Methode wurde zur Identifizierung und Charakterisierung von sauren Abbauprodukten von Edoxaban im pharmazeutischen Wirkstoff (API) angewendet {svg_7}.
Entwicklung analytischer Methoden
Edoxaban-Verunreinigung 132 kann für die Entwicklung analytischer Methoden, die Methodenvalidierung (AMV), die Anwendung der Qualitätskontrolle (QC) für die Abbreviated New Drug Application (ANDA) oder während der kommerziellen Produktion von Edoxaban verwendet werden {svg_8}.
Wirkmechanismus
Target of Action
Edoxaban impurity G, also known as N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa (FXa) . FXa is a serine endopeptidase that plays a crucial role in the coagulation cascade, which is responsible for blood clotting .
Mode of Action
Edoxaban impurity G acts as a direct, selective, and reversible inhibitor of FXa . By inhibiting FXa, it prevents the stepwise amplification of protein factors needed to form blood clots . It can inhibit the free FXa factor, thrombin IIa, and thrombin-induced platelet aggregation without the involvement of antithrombin III .
Biochemical Pathways
The inhibition of FXa by Edoxaban impurity G disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This action suppresses thrombin generation and a range of platelet activation parameters, including fragment 1+2, thrombin–antithrombin complex, and β-thromboglobulin .
Pharmacokinetics
Edoxaban impurity G exhibits several pharmacokinetic properties that contribute to its bioavailability and efficacy :
- It quickly reaches peak plasma concentrations within 1.0–2.0 hours of administration .
- It has a half-life of 10–14 hours .
- It has a relatively high oral bioavailability of approximately 62% .
- Its clearance involves both renal and non-renal pathways to almost equal extents .
- Co-administration with strong P-glycoprotein inhibitors requires dose reduction to avoid the risk of over-exposure .
Result of Action
The inhibition of FXa by Edoxaban impurity G results in a reduction in the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .
Action Environment
The exposure of edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment . Additionally, the stability of Edoxaban impurity G can be affected by acid hydrolysis .
Eigenschaften
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-UKPHBRMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099254 | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255529-26-0 | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255529-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




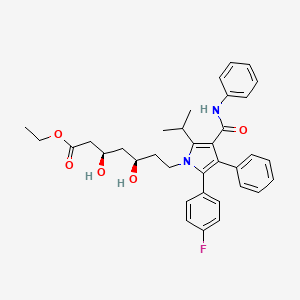
![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
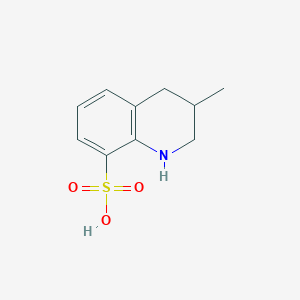
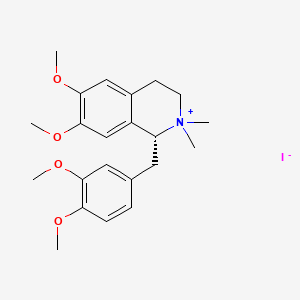
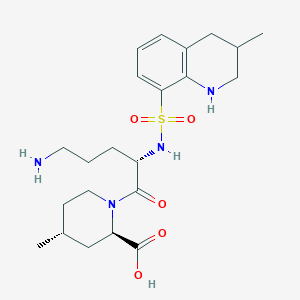
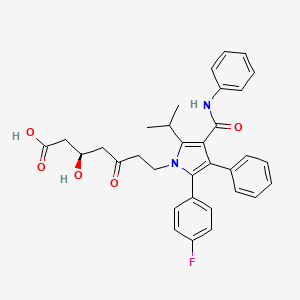
![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
